(S)-Methyl 3-amino-2-hydroxypropanoate
CAS No.: 133153-75-0
Cat. No.: VC5725529
Molecular Formula: C4H9NO3
Molecular Weight: 119.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133153-75-0 |
|---|---|
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 |
| IUPAC Name | methyl (2S)-3-amino-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1 |
| Standard InChI Key | LFVPHXOOLUCFFB-VKHMYHEASA-N |
| SMILES | COC(=O)C(CN)O |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The molecular formula of (S)-methyl 3-amino-2-hydroxypropanoate is C₄H₉NO₃, with a molecular weight of 119.12 g/mol . Its structure features:
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A methyl ester group at the carboxyl terminus.
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A hydroxyl group (-OH) at the C2 position.
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An amino group (-NH₂) at the C3 position.
The stereocenter at C2 adopts an S-configuration, as indicated by the (2S) designation in its IUPAC name. This chiral center is critical for its interactions in asymmetric synthesis and biological systems .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| XLogP3-AA | -1.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar SA | 72.6 Ų |
Spectroscopic and Computational Data
The compound’s SMILES notation, COC(=O)[C@H](CN)O, encodes its stereochemistry and functional groups . Computational models predict a rotatable bond count of 3, enabling conformational flexibility . The InChIKey LFVPHXOOLUCFFB-VKHMYHEASA-N uniquely identifies its 3D structure in chemical databases .
Synthesis and Derivatives
Industrial Synthesis Pathways
(S)-Methyl 3-amino-2-hydroxypropanoate is synthesized via esterification of the corresponding carboxylic acid or through asymmetric catalytic methods to enforce the S-configuration. A common derivative, (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride (C₄H₁₀ClNO₃; MW: 155.58 g/mol), is produced by treating the free base with hydrochloric acid .
Structural Analogues
Sigma-Aldrich catalogs several analogues, including:
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(S)-Methyl 3-(Boc-amino)-2-hydroxypropanoate (C₉H₁₇NO₅; MW: 219.24 g/mol) .
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Methyl (S)-2-benzyl-3-hydroxypropanoate (C₁₁H₁₄O₃; MW: 194.23 g/mol) .
These derivatives highlight the compound’s utility in peptide synthesis and protective group strategies.
Physicochemical Characteristics
Tautomerism and pH Sensitivity
The amino and hydroxyl groups create pH-dependent tautomerism. At physiological pH (7.4), the amino group remains protonated (-NH₃⁺), while the hydroxyl group deprotonates (-O⁻), forming a zwitterionic structure .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
(S)-Methyl 3-amino-2-hydroxypropanoate serves as a precursor for β-lactam antibiotics and protease inhibitors. Its hydroxyl and amino groups enable selective functionalization, making it valuable for constructing chiral centers in antiviral agents .
Bioconjugation and Prodrug Design
The methyl ester acts as a protecting group, which can be enzymatically cleaved in vivo to release the active carboxylic acid. This property is exploited in prodrug formulations to enhance bioavailability .
Future Research Directions
Catalytic Asymmetric Synthesis
Advances in organocatalysis and enzyme-mediated resolution could improve the enantiomeric excess (ee) of industrial-scale production .
Biomedical Applications
Ongoing studies explore its role in metal-chelating therapies for neurodegenerative diseases, leveraging its hydroxyl and amino groups to bind excess ions like copper or iron .
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